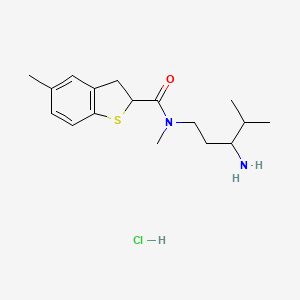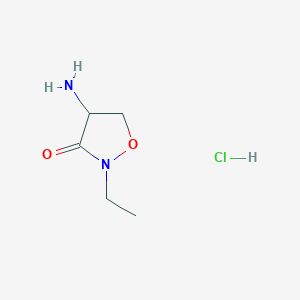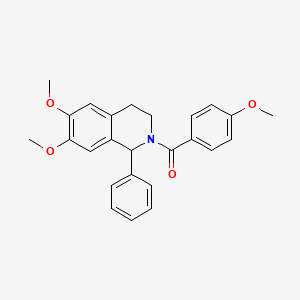![molecular formula C6H8ClF2N3 B2742850 [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride CAS No. 1955547-76-8](/img/structure/B2742850.png)
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C₆H₇F₂N₃·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride typically involves the introduction of a difluoromethyl group to a pyrimidine ring, followed by the formation of the methanamine group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may react with oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is common in organic synthesis to modify the chemical structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of difluoromethyl groups on biological systems. It can serve as a model compound to investigate the interactions between small molecules and biological macromolecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it valuable for various applications requiring specific reactivity and stability.
Mecanismo De Acción
The mechanism of action of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- [5-(Difluoromethyl)pyrimidin-2-yl]methanamine
- [5-(Trifluoromethyl)pyrimidin-2-yl]methanamine
- [5-(Chloromethyl)pyrimidin-2-yl]methanamine
Comparison: Compared to its analogs, [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride exhibits unique properties due to the presence of the difluoromethyl group. This group can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
[5-(difluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3.ClH/c7-6(8)4-2-10-5(1-9)11-3-4;/h2-3,6H,1,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVXACNYIMYXTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(8-Amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl)methanol;hydrochloride](/img/structure/B2742770.png)

![4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2742773.png)
![2-({1-[4-(Dimethylamino)benzoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2742774.png)
![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2742775.png)
![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B2742776.png)




![2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2742786.png)

![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]azepane-1-carboxylate](/img/structure/B2742789.png)

